(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-8-12(13(21-3)17-9(2)16-8)14(20)19-5-4-11-10(7-19)6-15-18-11/h6H,4-5,7H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAHJXNAYMFQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)SC)C(=O)N2CCC3=C(C2)C=NN3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The initial step usually includes the formation of the pyrimidine ring through the condensation of suitable precursors. Subsequent reactions introduce the methylsulfanyl group and construct the tetrahydropyrazolo ring through cyclization reactions. Common solvents used in these reactions include butanol, with catalysts such as sodium methoxide under reflux conditions being typical.
Antimicrobial Properties
Research indicates that compounds similar to (2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone exhibit significant antimicrobial activities. For instance, derivatives containing pyrimidine and pyrazole rings have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.125 to 8 μg/mL .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated that similar pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure of the compound allows it to interact with specific enzymes and receptors involved in tumor growth regulation .
Enzyme Inhibition
One of the key mechanisms of action for this compound is its ability to inhibit various enzymes. The structural features of (2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone enable it to bind effectively to active sites on enzymes, disrupting their normal function. This property is particularly relevant in the context of drug design for diseases where enzyme dysregulation is a factor .
Case Studies
- Antibacterial Activity : A study conducted on a series of pyrimidine derivatives showed that compounds with a methylsulfanyl group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The study highlighted that structural modifications at specific positions significantly influenced antimicrobial potency .
- Anticancer Studies : In vitro studies on cancer cell lines treated with pyrimidine derivatives showed reduced viability and increased apoptotic markers when exposed to (2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone. These findings suggest a promising avenue for further research into its therapeutic applications in oncology .
The biological activity of (2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in critical metabolic pathways.
- Cell Cycle Modulation : It influences cell cycle progression in cancer cells leading to growth inhibition.
Summary Table
Comparison with Similar Compounds
Structural Analog 1: [1,4]Oxathiino[2,3-d]pyrimidines
Core Structure: Oxathiino-pyrimidine (a sulfur-oxygen fused heterocycle) . Key Features:
- Derived from 4,6-dichloro-2-(methylsulfanyl)pyrimidine, sharing the methylsulfanyl substituent with the target compound.
- Synthesized via base-mediated cyclization of intermediates like {[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}ethanones .
Comparison with Target Compound :
Key Differences :
- The target compound’s pyrazolopyridine moiety introduces nitrogen-rich bicyclic rigidity, whereas oxathiino-pyrimidines feature sulfur-oxygen fused rings, which may alter solubility and metabolic stability.
- Chloro substituents in oxathiino derivatives could enhance reactivity in cross-coupling reactions compared to the target’s dimethyl groups.
Structural Analog 2: Zygocaperoside and Isorhamnetin-3-O Glycoside
Core Structure: Triterpenoid glycoside (Zygocaperoside) and flavonoid glycoside (Isorhamnetin-3-O glycoside) . Key Features:
- Isolated from Zygophyllum fabago roots, these compounds lack heterocyclic ketone linkages but share complex substitution patterns.
Comparison with Target Compound :
Key Differences :
- The target compound’s synthetic heterocyclic design contrasts with the natural product origin of glycosides.
- Glycosides’ hydrophilicity (due to sugar units) differs markedly from the target’s lipophilic methylsulfanyl and pyrimidine groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
